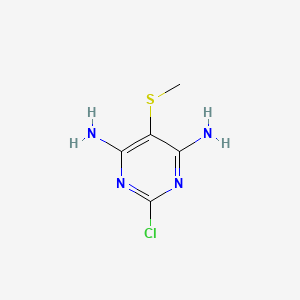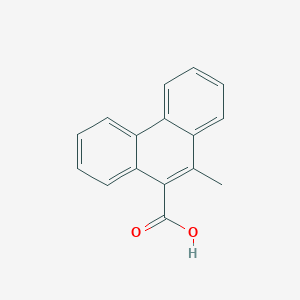
10-Methylphenanthrene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylphenanthrene-9-carboxylic acid is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methyl group at the 10th position and a carboxylic acid group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylphenanthrene-9-carboxylic acid can be achieved through several methods:
Oxidation of 10-Methylphenanthrene: This involves the oxidation of 10-Methylphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce the carboxylic acid group at the 9th position.
Grignard Reaction: Another method involves the reaction of 10-Methylphenanthrene with a Grignard reagent followed by carbonation and subsequent acidification to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 10-Methylphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Electrophiles: Halogens (Br₂, Cl₂), nitronium ion (NO₂⁺).
Major Products Formed:
Oxidation: Quinones, carboxylates.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated phenanthrenes, nitrophenanthrenes.
Scientific Research Applications
10-Methylphenanthrene-9-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Methylphenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Anthracene: Another PAH with a linear arrangement of three benzene rings, differing in structure and reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, used for comparison in studies of PAH behavior.
Uniqueness: 10-Methylphenanthrene-9-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the phenanthrene backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
65698-59-1 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
10-methylphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
ZKDABOISAFEPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


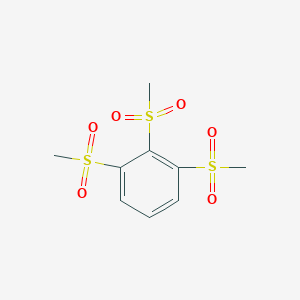

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
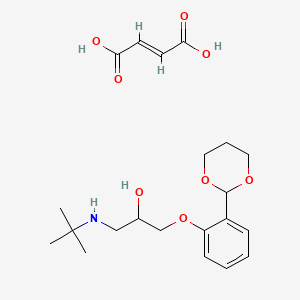

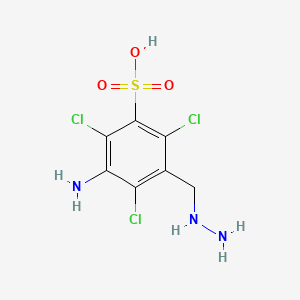
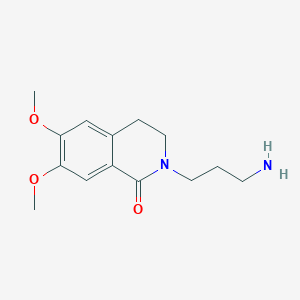
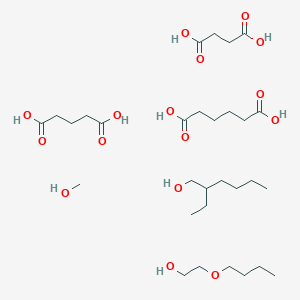

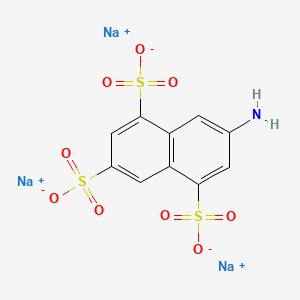
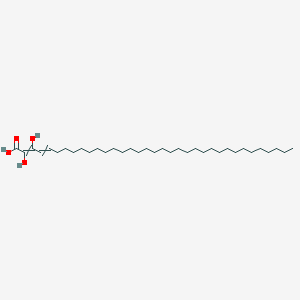
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
